molecular formula C10H18ClN B7450888 rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride

rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride

Cat. No. B7450888
M. Wt: 187.71 g/mol
InChI Key: FLVOKHLDDOOLCC-YICBPTBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride, also known as (1R,2R,3R,6S,7S)-3-amino-bicyclo[4.1.0]heptane-2,6-dicarboxylic acid hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2.1.0,2,6]decan-3-amine hydrochloride.

Mechanism of Action

Rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride acts as a selective agonist of mGluR2/3, which are G-protein-coupled receptors located on presynaptic terminals. Activation of mGluR2/3 leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels, which reduces the release of glutamate. This mechanism of action has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
Rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the release of glutamate in the brain, which can lead to neuroprotection and improved cognitive function. It has also been shown to reduce anxiety-like behavior and to have antidepressant effects in animal models. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride in lab experiments is its selectivity for mGluR2/3, which allows for targeted modulation of glutamate release. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function, which makes it a promising candidate for the treatment of neurological disorders. One limitation of using rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride in lab experiments is its potential for off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for research on rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and addiction. Another direction is to explore its mechanism of action in greater detail, including its effects on other neurotransmitter systems and its potential for off-target effects. Additionally, future research could focus on developing more selective agonists of mGluR2/3 that have improved pharmacokinetic properties and reduced potential for off-target effects.

Synthesis Methods

The synthesis of rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride involves the reaction of 1,2,3,6-tetrahydrophthalic anhydride with ammonia to form racemic cis-1-amino-2,3,6,7-tetrahydrobenzo[b]thiophene-5,5-dioxide. Subsequent reduction of the compound with lithium aluminum hydride leads to the formation of rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.

Scientific Research Applications

Rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and addiction. It acts as a selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3), which regulates the release of glutamate, a neurotransmitter involved in synaptic plasticity and neuronal excitability. Activation of mGluR2/3 has been shown to reduce the release of glutamate, thereby reducing excitotoxicity and promoting neuroprotection.

properties

IUPAC Name

(1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h6-10H,1-5,11H2;1H/t6-,7+,8-,9+,10+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVOKHLDDOOLCC-YICBPTBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(CC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@@H](CC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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